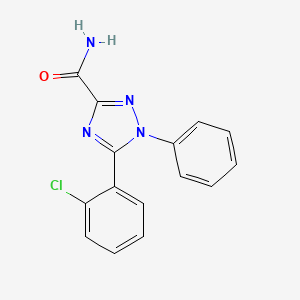
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and a phenyl group attached to the triazole ring
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazole compound . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or chlorophenyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Cyclization: The triazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and as a precursor for other heterocyclic compounds.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. It may exhibit antimicrobial, antifungal, or antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antidiabetic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide: This compound has a similar structure but with the chlorine atom positioned differently on the phenyl ring. It may exhibit different chemical and biological properties due to this structural variation.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound features a dichlorobenzamide structure and may have different reactivity and applications compared to the triazole compound.
Indole derivatives: Compounds containing the indole nucleus may share some biological activities with triazole derivatives but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific triazole ring structure and the presence of both chlorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89010-22-0 |
|---|---|
Molecular Formula |
C15H11ClN4O |
Molecular Weight |
298.73 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O/c16-12-9-5-4-8-11(12)15-18-14(13(17)21)19-20(15)10-6-2-1-3-7-10/h1-9H,(H2,17,21) |
InChI Key |
GQUAYOWYXNSJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium](/img/structure/B14147967.png)
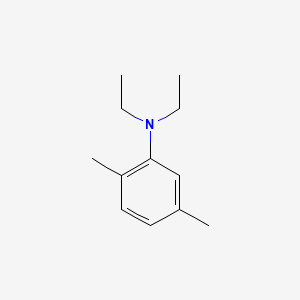
![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
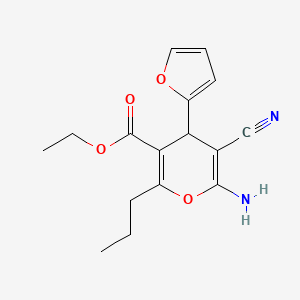
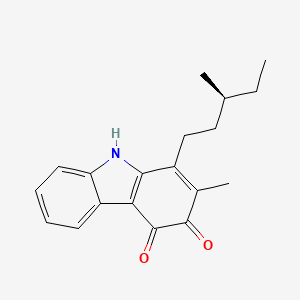
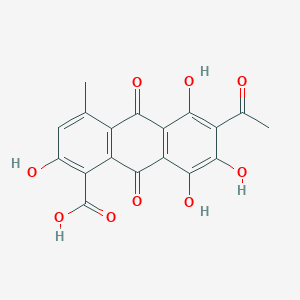
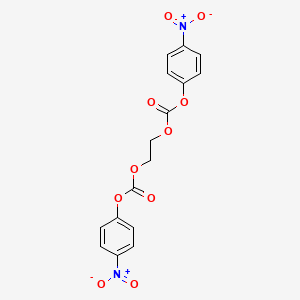
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)

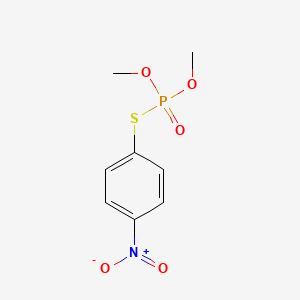
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
